![molecular formula C16H17NO B1321821 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 252061-94-2](/img/structure/B1321821.png)
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
概要
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy. These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include its acidity or basicity, reactivity, and redox potential .科学的研究の応用
Synthesis of Novel Derivatives
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline serves as a starting material in the synthesis of various novel chemical derivatives. For example, it has been used in the synthesis of isoquino[2,1-a][3,1]benzoxazine derivatives, highlighting its utility in creating new heterocyclic compounds with potential applications in medicinal chemistry (Stanforth, 2000).
Biological Evaluation as PPARγ Agonists
In the field of biological evaluation, derivatives of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, such as KY-021, have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds have shown potent activity in reducing plasma glucose and triglyceride levels, indicating their potential as drugs for diabetes treatment (Azukizawa et al., 2008).
Asymmetric Synthesis Strategies
The compound has been utilized in the asymmetric synthesis of various isoquinolines, demonstrating its versatility in stereoselective organic synthesis. This approach has been applied in the asymmetric synthesis of (R)-reticuline, a key intermediate in the synthesis of morphine alkaloids (Hirsenkorn, 1990).
Anticancer Agent Synthesis
Substituted 1,2,3,4-tetrahydroisoquinolines, including those derived from 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, have been synthesized as potential anticancer agents. These derivatives have shown cytotoxic activities against various cancer cell lines, illustrating the compound's role in developing new cancer treatments (Redda et al., 2010).
Enantioselective Synthesis of Alkaloids
The compound is integral in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This synthesis pathway has led to the production of various alkaloids, showcasing the importance of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline in the field of natural product synthesis and medicinal chemistry (Blank & Opatz, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGGNFFJMNHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614278 | |
Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
252061-94-2 | |
Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。